2-(N-Cyanoanilino)-N-prop-2-enylacetamide
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Overview
Description
2-(N-Cyanoanilino)-N-prop-2-enylacetamide is an organic compound characterized by the presence of a cyano group attached to an aniline moiety, which is further linked to a prop-2-enylacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-Cyanoanilino)-N-prop-2-enylacetamide typically involves the reaction of phenylcyanamide with ethyl 2-cyano-3-(N-cyanoanilino)prop-2-enoate . The reaction conditions often include the use of solvents such as benzene and catalysts to facilitate the reaction. The process may involve multiple steps, including the formation of intermediate compounds and subsequent reactions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(N-Cyanoanilino)-N-prop-2-enylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives .
Scientific Research Applications
2-(N-Cyanoanilino)-N-prop-2-enylacetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(N-Cyanoanilino)-N-prop-2-enylacetamide involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the aniline moiety can engage in electrophilic aromatic substitution. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(N-Cyanoanilino)-N-(oxolan-2-ylmethyl)acetamide
- 2-(3-Chloro-N-cyanoanilino)-N-cyclohexyl-N-methylacetamide
- 2-(3-Chloro-N-cyanoanilino)-N-cyclopentyl-N-cyclopropylacetamide
Uniqueness
2-(N-Cyanoanilino)-N-prop-2-enylacetamide is unique due to its specific structural features, such as the presence of both a cyano group and a prop-2-enylacetamide group.
Properties
IUPAC Name |
2-(N-cyanoanilino)-N-prop-2-enylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-2-8-14-12(16)9-15(10-13)11-6-4-3-5-7-11/h2-7H,1,8-9H2,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLERPPDYSPHRQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)CN(C#N)C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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